molecular formula C20H20N4O3 B1520764 1-{3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxylic acid CAS No. 1223883-26-8

1-{3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxylic acid

Cat. No.: B1520764
CAS No.: 1223883-26-8
M. Wt: 364.4 g/mol
InChI Key: DABFSFMOZPFQAU-UHFFFAOYSA-N
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Description

The compound “1-{3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxylic acid” is a complex organic molecule that contains several functional groups and rings. It includes a piperidine ring, a pyridine ring, an oxadiazole ring, and a carboxylic acid group .


Molecular Structure Analysis

The molecule contains a five-membered pyrrolidine ring, which is a type of nitrogen heterocycle widely used by medicinal chemists. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .

Scientific Research Applications

Anticancer Applications

The compound has been evaluated for its potential as an anticancer agent. The synthesis of propanamide derivatives bearing the 4-piperidinyl-1,3,4-oxadiazole structure, including compounds related to the specified chemical, has shown promise in anticancer studies. These compounds were tested for their anticancer potential, with some displaying strong activity relative to known anticancer agents like doxorubicin (Rehman et al., 2018). Additionally, 1,3,4-oxadiazole bearing compounds, including those with piperidine-4-carboxylic acid components, have been synthesized and screened for their inhibitory activity against butyrylcholinesterase (BChE), which is significant in cancer research for their potential therapeutic implications (Khalid et al., 2016).

Antimicrobial and Antimycobacterial Activity

Compounds incorporating the 1,3,4-oxadiazole and piperidine-4-carboxylic acid moieties have also been investigated for their antimicrobial and antimycobacterial properties. For instance, derivatives of 1,3,4-oxadiazole have been synthesized and demonstrated moderate to significant activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016). This includes potential activity against Mycobacterium tuberculosis, suggesting a role in combating tuberculosis and related bacterial infections (Gezginci et al., 1998).

Safety and Hazards

The safety and hazards associated with this specific compound are not known. It’s important to handle all chemicals with appropriate safety measures, especially if their safety profiles are not well established .

Future Directions

The future research directions for this compound could involve studying its biological activity, optimizing its synthesis process, and investigating its potential applications in various fields such as medicinal chemistry .

Properties

IUPAC Name

1-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3/c1-13-4-6-14(7-5-13)17-22-19(27-23-17)16-3-2-10-21-18(16)24-11-8-15(9-12-24)20(25)26/h2-7,10,15H,8-9,11-12H2,1H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DABFSFMOZPFQAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N=CC=C3)N4CCC(CC4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-{3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxylic acid
Reactant of Route 2
1-{3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-{3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxylic acid
Reactant of Route 4
1-{3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxylic acid
Reactant of Route 5
1-{3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxylic acid
Reactant of Route 6
1-{3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxylic acid

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